(S)-1,2-Dimethylpiperazine dihydrochloride is a piperazine derivative characterized by the presence of two methyl groups at the 1 and 2 positions of the piperazine ring. This compound is often utilized in various scientific applications due to its unique chemical properties. The compound's systematic name is (2S)-1,2-dimethylpiperazine dihydrochloride, and it has a CAS number of 485841-50-7. It is classified as an organic compound within the broader category of piperazines, which are six-membered ring compounds containing two nitrogen atoms.
The synthesis of (S)-1,2-Dimethylpiperazine dihydrochloride can be achieved through multiple synthetic routes. One common method involves the reaction of 1,2-dimethylpiperazine with hydrochloric acid to form the dihydrochloride salt. The general steps in this synthesis include:
Alternative synthetic routes may involve intermediate compounds or variations in solvents and temperatures to optimize yield and purity .
The molecular formula for (S)-1,2-Dimethylpiperazine dihydrochloride is C6H14N2·2HCl. Its molecular weight is approximately 187.11 g/mol. The structure features a six-membered piperazine ring with two nitrogen atoms positioned opposite each other, and methyl groups attached to the first and second carbon atoms:
The structural representation highlights the spatial arrangement of atoms, which influences its chemical reactivity and interactions .
(S)-1,2-Dimethylpiperazine dihydrochloride can participate in various chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit different pharmacological activities.
The mechanism of action for (S)-1,2-Dimethylpiperazine dihydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. As a piperazine derivative, it may act as a ligand for various neurotransmitter receptors, influencing processes such as neurotransmission or signal transduction.
Research indicates that related compounds can modulate dopaminergic and serotonergic activities in the central nervous system, suggesting potential applications in treating neurological disorders .
(S)-1,2-Dimethylpiperazine dihydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling and application in laboratory settings .
(S)-1,2-Dimethylpiperazine dihydrochloride has several scientific applications:
The synthesis of enantiomerically pure (S)-1,2-dimethylpiperazine dihydrochloride (CAS: 485841-50-7) employs two principal approaches: chiral resolution of racemates and asymmetric synthesis from chiral precursors. The resolution method typically involves diastereomeric salt formation using chiral resolving agents like L-(+)-tartaric acid or D-(-)-tartaric acid. In a patented process, racemic 1,2-dimethylpiperazine is treated with a stoichiometric amount of L-(+)-tartaric acid in ethanol/water mixtures, selectively crystallizing the (S,S)-diastereomer salt with >98% diastereomeric excess (d.e.) after two recrystallizations [4] [5]. The free base is subsequently liberated and converted to the dihydrochloride salt.
Asymmetric synthesis routes offer higher atom efficiency and avoid the 50% yield limitation of resolution methods. One documented approach utilizes (S)-1,2-diaminopropane as a chiral building block, which undergoes cyclization with bis-electrophiles like 1,2-dibromoethane under high-dilution conditions. This method achieves enantiomeric excesses >99% but requires meticulous control of reaction kinetics to prevent oligomerization [5]. Alternative asymmetric catalysis strategies employ chiral ruthenium catalysts for reductive amination of diketopiperazine intermediates, though industrial implementation remains limited due to catalyst costs.
Table 1: Comparison of Stereoselective Synthesis Approaches for (S)-1,2-Dimethylpiperazine Derivatives
Method | Chiral Control Element | Max ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Diastereomeric Salt Resolution | L-(+)-Tartaric acid | 98 | 40-45 | Low technical complexity |
Asymmetric Synthesis | (S)-1,2-Diaminopropane precursor | >99 | 68-75 | No theoretical yield limitation |
Catalytic Hydrogenation | Ru-BINAP complexes | 95 | 82 | Single-step conversion |
Catalytic hydrogenation serves as a pivotal step in several synthetic routes to the piperazine core, particularly for reducing unsaturated precursors like pyrazine or pyrazinone derivatives. The hydrogenation of 2,5-dimethylpyrazine to 2,5-dimethylpiperazine demonstrates the critical influence of catalyst selection on stereochemistry. Palladium on carbon (5-10% Pd/C) at 50-100 psi H₂ in ethanol affords the cis-isomer predominantly, while ruthenium catalysts favor trans-dimethylpiperazine formation [4]. For the (S)-enantiomer, chiral-modified Pd catalysts with (R)-BINAP ligand achieve up to 92% enantiomeric excess in asymmetric hydrogenation [4].
Process optimization studies reveal that solvent choice profoundly impacts diastereoselectivity. Protic solvents like methanol facilitate proton-assisted substrate adsorption on the catalyst surface, enhancing cis-selectivity. In contrast, aprotic solvents such as toluene promote trans-isomer formation through flat-adsorption mechanisms. Temperature control below 50°C is essential to prevent racemization and over-reduction side reactions, which generate methylpiperidine impurities at >80°C. Pressure optimization at 70-100 psi balances reaction rate and stereoselectivity, with higher pressures accelerating reduction but potentially promoting catalyst erosion [4].
Table 2: Hydrogenation Performance Under Different Process Conditions
Catalyst System | Solvent | Pressure (psi) | Temp (°C) | cis:trans Ratio | ee (%) |
---|---|---|---|---|---|
5% Pd/C (unmodified) | Ethanol | 80 | 45 | 85:15 | 0 |
5% Pd/C (R)-BINAP | Toluene | 100 | 35 | 12:88 | 92 |
Ru/Al₂O₃ | i-PrOH | 120 | 60 | 23:77 | 0 |
Rh/C | Methanol | 60 | 50 | 91:9 | 0 |
Acid catalysts serve dual functions in piperazine synthesis: facilitating depolymerization of oligomeric byproducts and stabilizing reactive intermediates. During the cyclization step, Bronsted acids like methanesulfonic acid (0.1-0.5 equiv.) effectively cleave linear dimers and trimers that form via competing oligomerization pathways. This depolymerization increases overall yield by 12-18% by recycling oligomeric material back into the monomeric cycle [4]. Lewis acids, particularly zinc chloride, activate carbonyl groups in N-acyl intermediates toward nucleophilic attack by ethylenediamine derivatives, accelerating ring closure rates by 3-fold compared to uncatalyzed reactions [4].
Hydrochloric acid plays a crucial role beyond salt formation – it stabilizes iminium intermediates during cyclodehydration steps. At controlled concentrations (2-3M), HCl suppresses enolization and polymerization of sensitive α-amino carbonyl precursors. For acid-sensitive intermediates, weaker carboxylic acids (e.g., acetic acid) provide sufficient stabilization without promoting decomposition. The acid strength must be balanced carefully, as excessive acidity ( Scale-up of (S)-1,2-dimethylpiperazine dihydrochloride production faces three primary challenges: stereochemistry maintenance, exotherm management, and purification bottlenecks. Stereochemical erosion occurs during distillative purification due to thermal racemization at temperatures >80°C. This necessitates alternative isolation strategies like anti-solvent crystallization directly from reaction mixtures, avoiding thermal exposure [4]. The ring-closure reaction exhibits a high exotherm (ΔH = -78 kJ/mol), posing significant safety risks at multi-kilogram scale. Flow chemistry approaches mitigate this by enabling precise temperature control through microstructured reactors, reducing hot-spot formation [4]. Purification presents the most persistent scalability challenge. Traditional column chromatography fails economically beyond kilogram scale due to high solvent consumption and low throughput. Simulated moving bed (SMB) chromatography improves efficiency but remains costly. Crystallization-based purification must contend with structurally similar impurities like 1,3-dimethylpiperazine and 2-methylpiperazine, which form via regiochemical side reactions. These impurities share comparable solubility profiles, requiring multi-stage crystallization at controlled pH with specific solvent/antisolvent combinations (e.g., ethanol/diisopropyl ether) for effective removal [4]. Residual solvent management also becomes critical at scale, where Class 2 solvents like dichloromethane must be reduced to <600 ppm per ICH guidelines, necessitating specialized drying protocols. Conversion of the free base (S)-1,2-dimethylpiperazine to its dihydrochloride salt serves multiple purposes: enhancing crystallinity for purification, improving storage stability, and increasing water solubility for biological applications. The salt formation requires strict stoichiometric control – insufficient HCl leads to hygroscopic mono-hydrochloride formation, while excess HCl promotes decomposition via ring-opening. Optimal protonation occurs in anhydrous isopropanol or ethanol at 0-5°C with gradual addition of 2.05 equivalents of concentrated HCl, maintaining pH <1 throughout the process [3] . This slight excess compensates for solvent moisture while avoiding acid degradation. Crystallization optimization focuses on controlling crystal habit for improved filtration and residual solvent removal. Mixed solvent systems (e.g., ethanol/acetone 7:3) produce regularly shaped rhombic crystals with low solvent inclusion. Seeding techniques during cooling crystallization (from 60°C to -10°C at 0.5°C/min) ensure uniform particle size distribution (D90 < 50µm), reducing drying times by 40% compared to unseeded operations [4]. Final purity (>99.5% HPLC) is achieved through recrystallization from water/ethanol mixtures, effectively removing hydrophilic impurities and residual metal catalysts to <10 ppm. The dihydrochloride salt demonstrates superior stability over the free base, with moisture uptake <1% at 25°C/60% RH versus >15% for the free amine. Storage under inert atmosphere at room temperature maintains enantiopurity for >24 months . Table 3: Crystallization Performance with Different Solvent Systems Table of Compounds Mentioned in ArticleProcess Scalability Challenges in Industrial-Scale Synthesis
Salt Formation and Purification Techniques for Enhanced Stability
Solvent System Crystal Habit Filtration Time (min/kg) Residual Solvent (ppm) Purity (%) Ethanol/MTBE (1:3) Needles 120 3200 (MTBE) 98.2 Water/Ethanol (2:1) Plates 90 4100 (Ethanol) 98.7 i-PrOH/Acetone (3:1) Rhombic 45 1100 (i-PrOH) 99.5 Ethyl Acetate/Heptane (1:4) Agglomerates 180 2500 (Heptane) 97.8 Compound Name CAS Number Molecular Formula (S)-1,2-Dimethylpiperazine dihydrochloride 485841-50-7 C₆H₁₆Cl₂N₂ 1,3-Dimethylpiperazine dihydrochloride 1220040-19-6 C₆H₁₆Cl₂N₂ (S)-1,3-Dimethylpiperazine dihydrochloride 1152110-30-9 C₆H₁₆Cl₂N₂ trans-2,6-Dimethylpiperazine Not provided C₆H₁₄N₂ L-(+)-Tartaric acid 87-69-4 C₄H₆O₆ 2,5-Dimethylpyrazine 123-32-0 C₆H₈N₂
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0